SETDB1-TTD-IN-1 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

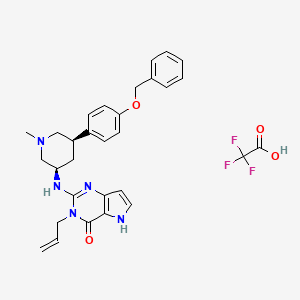

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H32F3N5O4 |

|---|---|

Molecular Weight |

583.6 g/mol |

IUPAC Name |

2-[[(3R,5R)-1-methyl-5-(4-phenylmethoxyphenyl)piperidin-3-yl]amino]-3-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H31N5O2.C2HF3O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31);(H,6,7)/t22-,23+;/m0./s1 |

InChI Key |

ZZSZALAMUZUUCY-PEADMDKFSA-N |

Isomeric SMILES |

CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of SETDB1-TTD-IN-1 TFA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the histone methyltransferase SETDB1, its role in cellular signaling, and the mechanism of action of the chemical probe SETDB1-TTD-IN-1 TFA. It includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and development applications.

Introduction to SETDB1

SET domain bifurcated 1 (SETDB1), also known as KMT1E, is a crucial histone methyltransferase responsible for the di- and tri-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2 and H3K9me3).[1] This epigenetic modification is a hallmark of transcriptional repression, leading to chromatin compaction and gene silencing.[2][3] SETDB1 plays a fundamental role in various biological processes, including the silencing of endogenous retroviruses (ERVs), regulation of cell cycle progression, maintenance of genomic integrity, and differentiation.[1][2][4]

Structurally, SETDB1 features a catalytic SET domain, a methyl-CpG binding domain (MBD), and a unique triple or tandem tudor domain (TTD).[5][6] The TTD acts as a "reader" domain, recognizing H3K9me2/3 marks, which helps anchor SETDB1 to specific chromatin regions.[6][7] Dysregulation of SETDB1, often through amplification and overexpression, is implicated in the pathogenesis of numerous cancers, including non-small cell lung cancer (NSCLC), melanoma, and breast cancer, where it frequently functions as an oncogene.[2][8][9][10] Its role in silencing tumor suppressor genes and modulating key oncogenic signaling pathways makes it a compelling target for therapeutic investigation.[10][11]

Core Mechanism of Action of this compound

Contrary to a typical inhibitor, this compound (also referred to as compound (R,R)-59) is a potent and selective ligand that binds to the Tandem Tudor Domain (TTD) of SETDB1 and functions as a positive modulator, increasing its methyltransferase activity.[5][12][13]

It acts as an endogenous binder competitive ligand, meaning it competes with the TTD's natural binding partners, such as modified histone tails.[12][13][14] Upon binding to the TTD, this compound is proposed to induce a conformational change that allosterically enhances the catalytic activity of the distant SET domain. This leads to increased methylation of SETDB1 substrates.[5] One key non-histone substrate identified is the protein kinase Akt1; treatment with the compound promotes SETDB1-mediated methylation of Akt1 at lysine 64 (K64).[5] This subsequent methylation is linked to increased phosphorylation and activation of Akt1, thereby stimulating cell proliferation.[5]

The compound demonstrates high selectivity for the SETDB1-TTD. Its enantiomer, (S,S)-59, shows no activity, highlighting the specific stereochemical requirements for binding and modulation.[14]

Caption: Mechanism of this compound action.

Affected Signaling Pathways

SETDB1 is integrated into several critical cellular signaling networks. By enhancing its catalytic activity, this compound can significantly impact these pathways.

-

PI3K/Akt Pathway: The most directly observed effect of the compound is the hyperactivation of the Akt signaling pathway. This compound promotes SETDB1-mediated methylation of Akt1 at lysine 64.[5] This methylation recruits other factors that lead to Akt ubiquitination, membrane recruitment, and subsequent phosphorylation at key residues like Threonine 308, resulting in its activation.[5][11] Activated Akt is a central regulator of cell proliferation, survival, and growth.[2]

-

WNT/β-catenin Pathway: Studies have shown that SETDB1 can positively stimulate the WNT/β-catenin signaling pathway.[8][9] Overexpression of SETDB1 leads to the accumulation of nuclear β-catenin, a key event in WNT pathway activation, which promotes tumorigenesis.[8][15] By augmenting SETDB1 function, the compound could potentially amplify this pro-tumorigenic signal.

-

p53 Regulation: SETDB1 can negatively regulate the tumor suppressor p53. It has been shown to methylate p53, which can inhibit its function and promote its degradation, thereby fostering cell proliferation.[2][11] Enhanced SETDB1 activity could therefore lead to a more profound suppression of p53's tumor-suppressive functions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Updating of Biological Functions of Methyltransferase SETDB1 and Its Relevance in Lung Cancer and Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Histone Methyltransferase SETDB1 in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of the first fragment hits for SETDB1 Tudor domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting SETDB1 in cancer and immune regulation: Potential therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Binding Affinity of SETDB1-TTD-IN-1 TFA for SETDB1

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET domain bifurcated 1 (SETDB1) is a histone lysine (B10760008) methyltransferase critically involved in transcriptional repression and the maintenance of chromatin structure. Its aberrant activity is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. SETDB1 possesses a unique tandem tudor domain (TTD) that recognizes specific histone modifications, playing a crucial role in its chromatin localization and function. This document provides a comprehensive technical overview of SETDB1-TTD-IN-1 TFA, a potent and selective ligand for the SETDB1 tandem tudor domain. Also known as (R,R)-59, this compound serves as a valuable chemical probe for elucidating the biological roles of the SETDB1-TTD.

Binding Affinity and Selectivity

This compound is a high-affinity ligand for the tandem tudor domain of SETDB1. Isothermal Titration Calorimetry (ITC) has been employed to quantify this interaction, revealing a dissociation constant (Kd) of 88 nM[1][2][3][4][5]. This demonstrates a strong and specific binding interaction between the compound and the SETDB1-TTD.

Further characterization has revealed a notable selectivity profile for this compound. It exhibits significantly weaker binding to other tudor domain-containing proteins, such as 53BP1 and JMJD2A, with Kd values of 4.3 µM and 86 µM, respectively[1][2][4]. Moreover, it shows no significant activity against a panel of 14 other tested tudor domains, with Kd values greater than 100 µM[1][2][4]. This high selectivity underscores its utility as a specific chemical tool for studying SETDB1.

Quantitative Binding Data Summary

| Target | Ligand | Method | Dissociation Constant (Kd) |

| SETDB1-TTD | This compound ((R,R)-59) | ITC | 88 nM[1][2][3][4][5] |

| 53BP1 | This compound ((R,R)-59) | - | 4.3 µM[1][2][4] |

| JMJD2A | This compound ((R,R)-59) | - | 86 µM[1][2][4] |

| Other Tudor Domains (14) | This compound ((R,R)-59) | - | >100 µM[1][2][4] |

Mechanism of Action

Intriguingly, while this compound binds competitively to the tandem tudor domain, it does not inhibit the methyltransferase activity of SETDB1. Instead, it has been shown to increase it, functioning as a positive allosteric modulator. This suggests that binding to the TTD induces a conformational change in the SETDB1 protein that enhances its catalytic function.

Cellular Signaling Pathway

The functional consequence of this compound binding and subsequent activation of SETDB1 has been investigated. It has been demonstrated that this compound promotes the SETDB1-mediated methylation of Akt1, a key protein kinase involved in cell survival and proliferation. This methylation leads to the phosphorylation and activation of Akt1, ultimately resulting in stimulated cell proliferation.

Caption: Signaling pathway initiated by this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation:

-

The SETDB1 tandem tudor domain protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

This compound is dissolved in the final dialysis buffer to minimize buffer mismatch effects. The concentration of the protein and ligand are precisely determined.

-

-

Instrument Setup:

-

The ITC instrument (e.g., a MicroCal PEAQ-ITC) sample cell is filled with the SETDB1-TTD protein solution (typically in the low µM range).

-

The titration syringe is loaded with the this compound solution (typically 10-20 fold higher concentration than the protein).

-

-

Titration:

-

A series of small, sequential injections of the ligand into the sample cell are performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data, a series of heat spikes, is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Caption: Workflow for Isothermal Titration Calorimetry.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the displacement of a fluorescently labeled tracer from the SETDB1-TTD by a test compound.

Methodology:

-

Reagents:

-

His-tagged SETDB1-TTD protein.

-

Biotinylated histone H3 peptide (e.g., H3K9Me2K14Ac), which acts as the tracer.

-

Europium-labeled anti-His antibody (donor fluorophore).

-

Streptavidin-conjugated fluorophore (acceptor).

-

Assay buffer (e.g., 1x PBS pH 7.0, 0.005% Tween 20, 2 mM DTT).

-

-

Procedure:

-

Assay components are added to a 384-well plate. Final concentrations might be around 40 nM for both the protein and the biotinylated peptide.

-

A serial dilution of this compound is added to the wells.

-

The plate is incubated for a defined period (e.g., 1 hour) at room temperature in the dark.

-

-

Detection:

-

The plate is read on a TR-FRET-compatible plate reader, exciting the donor fluorophore and measuring emission from both the donor and acceptor.

-

-

Data Analysis:

-

The ratio of acceptor to donor emission is calculated.

-

Inhibition curves are generated by plotting the FRET ratio against the compound concentration, and IC50 values are determined using a suitable regression model.

-

Differential Scanning Fluorimetry (DSF)

DSF measures the thermal stability of a protein, which can change upon ligand binding.

Methodology:

-

Reagents:

-

SETDB1-TTD protein (e.g., 20 µM final concentration).

-

A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

This compound (e.g., 200 µM final concentration).

-

Assay buffer (e.g., 20 mM HEPES, 200 mM NaCl, pH 7.5).

-

-

Procedure:

-

The protein, dye, and compound are mixed in a PCR plate.

-

The plate is subjected to a gradual temperature increase in a real-time PCR instrument.

-

-

Detection:

-

The fluorescence intensity is measured at each temperature increment.

-

-

Data Analysis:

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting melting curve. An increase in Tm in the presence of the compound indicates stabilizing binding.

-

Conclusion

This compound is a highly potent and selective chemical probe for the tandem tudor domain of SETDB1. Its unique mechanism as a positive allosteric modulator of SETDB1's methyltransferase activity provides a valuable tool for investigating the intricate regulation of this enzyme and its role in cellular processes and disease. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the interactions and functional consequences of targeting the SETDB1-TTD.

References

The Allosteric Activation of SETDB1 Methyltransferase by SETDB1-TTD-IN-1 TFA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SET domain bifurcated 1 (SETDB1) is a histone lysine (B10760008) methyltransferase critical to transcriptional regulation and implicated in various cancers through the methylation of histone H3 at lysine 9 (H3K9) and non-histone targets such as Akt1. While the development of inhibitors for methyltransferases is a common goal in drug discovery, understanding activating mechanisms is equally crucial for dissecting their complex regulatory functions. This document provides a detailed technical guide on SETDB1-TTD-IN-1 TFA, a potent and selective ligand for the tandem tudor domain (TTD) of SETDB1. Counterintuitively, this small molecule acts not as an inhibitor, but as a positive allosteric modulator, increasing the methyltransferase activity of SETDB1. This guide summarizes the quantitative data, details the experimental methodologies used for its characterization, and visualizes the compound's mechanism of action and its impact on cellular signaling.

Quantitative Data Summary

This compound, also identified as compound (R,R)-59, is characterized by its high-affinity binding to the SETDB1 tandem tudor domain and its subsequent enhancement of the enzyme's catalytic activity.[1][2][3][4] The key quantitative metrics are summarized below.

| Parameter | Value | Target Domain | Method | Notes |

| Binding Affinity (Kd) | 88 nM | SETDB1 Tandem Tudor Domain (TTD) | Isothermal Titration Calorimetry (ITC) | Demonstrates potent engagement with the regulatory TTD.[1][2][4] |

| Selectivity (Kd) | 4.3 µM | 53BP1 | Not Specified | Displays moderate off-target activity for 53BP1.[1][2] |

| 86 µM | JMJD2A | Not Specified | Shows weak off-target activity for JMJD2A.[1][2] | |

| >100 µM | 14 Other Tudor Domains | Not Specified | Highly selective over a panel of 14 other tudor domains.[1][2] | |

| Cellular Activity | 2.5 - 40 µM | SETDB1-TTD Protein | Cellular Thermal Shift Assay (CETSA) | Efficiently and dose-dependently stabilizes the SETDB1-TTD protein in HEK293T cells, confirming target engagement in a cellular context.[1][2] |

Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator of SETDB1.[3] The binding of the compound to the tandem tudor domain induces a conformational change that enhances the catalytic activity of the distal SET domain.[3] This leads to an increase in the methylation of SETDB1 substrates. Studies have shown that this activation is primarily due to an increase in the enzyme's catalytic rate (kcat) rather than an alteration in its binding affinity for the methyl donor, S-adenosyl methionine (SAM).[3] The triple tudor domain (3TD), of which the TTD is a part, is required for the efficient methylation of the non-histone substrate Akt1, highlighting the regulatory role of this domain that is targeted by the compound.[3]

Impact on Cellular Signaling: The Akt Pathway

In a cellular context, the activation of SETDB1 by this compound has been shown to promote the methylation of Akt1, a key protein kinase involved in cell survival and proliferation.[3] SETDB1-mediated methylation of Akt1 at lysine 64 is a prerequisite for its subsequent phosphorylation at threonine 308, a critical step for its activation.[3] By enhancing SETDB1's catalytic activity, the compound ultimately leads to increased Akt1 activation and stimulates cell proliferation.[3]

Experimental Protocols

The following sections describe the general methodologies used to characterize the activity of this compound.

Radiometric In Vitro Methyltransferase Assay

This assay is used to directly measure the catalytic activity of SETDB1 and the effect of the compound.

-

Objective: To quantify the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate by SETDB1.

-

Materials:

-

Recombinant full-length SETDB1 enzyme.

-

Substrate: Histone H3 peptide or a non-histone substrate peptide (e.g., derived from Akt1).[3]

-

Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

This compound dissolved in DMSO.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

-

Scintillation fluid and plates (e.g., phosphocellulose filters or FlashPlate).

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, SETDB1 enzyme, and the peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow compound binding.

-

Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter membrane or plate that captures the peptide substrate while unbound [³H]-SAM is washed away.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Data is analyzed to determine the fold-change in SETDB1 activity in the presence of the compound compared to the vehicle control.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a ligand to its target protein in a cellular environment.

-

Objective: To demonstrate that this compound binds to and stabilizes the SETDB1 protein in intact cells.

-

Materials:

-

HEK293T cells.[1]

-

This compound.

-

Cell lysis buffer.

-

Antibodies for Western Blotting (anti-SETDB1).

-

-

Procedure:

-

Treat intact HEK293T cells with various concentrations of this compound or a vehicle control for a set duration.

-

Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

-

Cool the samples to room temperature and lyse the cells to release soluble proteins.

-

Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.

-

Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble SETDB1 protein by Western Blot.

-

Ligand binding is confirmed by a shift in the melting curve, indicating that a higher temperature is required to denature the protein when the compound is bound. The dose-dependent stabilization reflects target engagement.[1]

-

Conclusion

This compound represents a unique chemical tool for the study of SETDB1 biology. As a positive allosteric modulator, it provides a means to investigate the consequences of increased SETDB1 activity, complementing studies that use knockdown or knockout approaches to probe loss-of-function. Its ability to enhance the methylation of non-histone substrates like Akt1 underscores the complex regulatory roles of SETDB1 beyond histone modification. The methodologies and data presented here provide a foundational guide for researchers aiming to utilize this compound to further explore the intricate functions of SETDB1 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Activator: A Technical Guide to the Discovery and Development of SETDB1-TTD-IN-1 TFA

For Immediate Release

A comprehensive technical guide detailing the discovery, mechanism of action, and experimental evaluation of SETDB1-TTD-IN-1 TFA, a potent and selective ligand of the SETDB1 tandem tudor domain. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulator SETDB1 and the nuanced development of its chemical probes.

Executive Summary

SET domain bifurcated 1 (SETDB1) is a histone lysine (B10760008) methyltransferase pivotal in transcriptional silencing through the methylation of histone H3 on lysine 9 (H3K9).[1] Its overexpression is implicated in the progression of numerous cancers, including lung, liver, and breast cancer, by silencing tumor suppressor genes, making it a compelling target for therapeutic intervention.[1][2] In the pursuit of modulating SETDB1 activity, a novel small molecule, this compound (also known as (R,R)-59), was developed. This molecule was discovered through a meticulous structure-guided optimization process, beginning with an initial hit compound.[3]

Intriguingly, while developed in the context of inhibiting SETDB1's oncogenic roles, this compound was found to be a positive allosteric modulator, increasing the methyltransferase activity of SETDB1.[4][5][6] It binds with high affinity and selectivity to the tandem tudor domain (TTD) of SETDB1, a region responsible for recognizing specific histone modifications.[3][4][7] This guide provides an in-depth overview of the discovery, quantitative characterization, and key experimental protocols used to elucidate the function of this unique chemical probe.

Data Presentation

The following tables summarize the quantitative data gathered during the characterization of this compound.

Table 1: Binding Affinity and Selectivity of this compound

| Target Domain | Method | Binding Constant (Kd) |

| SETDB1-TTD | Isothermal Titration Calorimetry (ITC) | 88 nM[4][7] |

| 53BP1 | Not Specified | 4.3 µM[4][7] |

| JMJD2A | Not Specified | 86 µM[4][7] |

| Other Tudor Domains (14 tested) | Not Specified | >100 µM[4][7] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration Range | Observed Effect |

| HEK293T | Cellular Thermal Shift Assay (CETSA) | 2.5-40 µM | Dose-dependent stabilization of SETDB1-TTD protein[4][7] |

| THP-1 (human acute monocytic leukemia) | Gene Expression Analysis | 2.5-40 µM (24h) | Significant alteration in the expression of 72 genes[4][7] |

| Breast Cancer Cells | Cell Proliferation Assay | Dose-dependent | Increased cell proliferation[5] |

Signaling Pathways and Mechanism of Action

SETDB1 is a crucial epigenetic regulator that primarily functions by catalyzing the di- and tri-methylation of H3K9, leading to transcriptional repression. This activity is implicated in the silencing of tumor suppressor genes and the regulation of key oncogenic signaling pathways, notably the PI3K/Akt and p53 pathways.

This compound binds to the tandem tudor domain of SETDB1, and unexpectedly, enhances its methyltransferase activity. One of the key non-histone substrates of SETDB1 is the protein kinase Akt1. By promoting the methylation of Akt1, this compound leads to its activation, which in turn stimulates cell proliferation.[5]

References

- 1. SETDB1 as a cancer target: challenges and perspectives in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetics of cancer: the role of histone methyltransferase, SETDB1, in cancer metastasis - Lu - Translational Cancer Research [tcr.amegroups.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Akt methylation by SETDB1 promotes Akt kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The critical role of SETDB1-mediated CCND1/PI3K/AKT pathway via p53-RS di-methylation at K370 in the proliferation of WRL68 cells induced by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The function of histone methyltransferase SETDB1 and its roles in liver cancer [frontiersin.org]

A Technical Guide to SETDB1-TTD-IN-1 TFA: A Chemical Probe for the SETDB1 Tandem Tudor Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET domain bifurcated protein 1 (SETDB1) is a histone lysine (B10760008) methyltransferase responsible for the di- and trimethylation of histone H3 at lysine 9 (H3K9), a hallmark of transcriptional repression.[1] Its activity is implicated in various cellular processes, and its dysregulation is linked to several cancers.[1][2] A key feature of SETDB1 is its tandem tudor domain (TTD), which recognizes specific histone modifications, guiding the enzyme's catalytic activity.[3] SETDB1-TTD-IN-1 TFA is a potent and selective chemical probe that acts as a competitive ligand for the SETDB1-TTD.[4][5] This guide provides an in-depth overview of its biochemical and cellular activity, along with detailed experimental protocols for its characterization.

Biochemical and Cellular Activity

This compound is a valuable tool for investigating the biological functions of the SETDB1 tandem tudor domain. It binds with high affinity to the SETDB1-TTD, competing with endogenous ligands.[4] Interestingly, rather than inhibiting the methyltransferase activity of SETDB1, it has been shown to increase it.[4][6] In a cellular context, this probe effectively stabilizes the SETDB1-TTD protein and leads to significant changes in gene expression.[4][7]

Data Presentation

Table 1: Binding Affinity and Selectivity of this compound

| Target | Assay | Kd (nM) | Notes |

| SETDB1-TTD | Isothermal Titration Calorimetry (ITC) | 88 | Potent binding to the tandem tudor domain.[3][4] |

| 53BP1 | - | 4,300 | Moderate off-target activity.[4][7] |

| JMJD2A | - | 86,000 | Weak off-target activity.[4][7] |

| Other Tudor Domains (14 tested) | - | >100,000 | High selectivity against other tudor domains.[4][7] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration Range | Effect |

| Cellular Thermal Shift Assay (CETSA) | HEK293T | 2.5-40 µM | Dose-dependent stabilization of SETDB1-TTD protein.[4][7] |

| Gene Expression Analysis (RNA-seq) | THP-1 | 2.5-40 µM (24h) | Significantly affected the expression of 72 genes.[4] |

| In vitro Methyltransferase Assay | - | EC50 = 19 µM | Increases SETDB1 methyltransferase activity.[6] |

Mechanism of Action

This compound functions as a competitive ligand, binding directly to the tandem tudor domain of SETDB1. This interaction prevents the TTD from engaging with its natural histone ligands. Paradoxically, this binding event leads to an allosteric activation of the SETDB1 methyltransferase domain, resulting in increased H3K9 methylation.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of this compound to the SETDB1 tandem tudor domain.

Methodology:

-

Protein and Ligand Preparation:

-

Express and purify the SETDB1 tandem tudor domain (TTD).

-

Prepare a concentrated solution of SETDB1-TTD in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Dissolve this compound in the same buffer to a known concentration.

-

-

ITC Experiment:

-

Load the SETDB1-TTD solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the titration syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat of binding for each injection.

-

Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with SETDB1 in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture HEK293T cells and transfect with a plasmid expressing Flag-tagged SETDB1-TTD.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 6 hours).

-

-

Heat Treatment and Lysis:

-

Harvest the cells and resuspend in a suitable buffer.

-

Aliquot the cell suspension and heat to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an anti-Flag antibody to detect the stabilized SETDB1-TTD.

-

-

Data Analysis:

-

Quantify the band intensities at each temperature.

-

Plot the amount of soluble protein as a function of temperature to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

-

In Vitro Methyltransferase Assay (Radiometric)

Objective: To measure the effect of this compound on the catalytic activity of SETDB1.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant full-length SETDB1, a biotinylated Akt1 peptide substrate, and varying concentrations of this compound in a suitable assay buffer.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine (³H-SAM).

-

-

Incubation and Quenching:

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.

-

Stop the reaction by adding a quenching solution.

-

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

-

Wash away unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of methyltransferase activity relative to a vehicle control.

-

Plot the activity as a function of compound concentration and fit the data to determine the EC50 value.

-

Experimental Workflow

The characterization of this compound typically follows a multi-step process, from initial biochemical validation to the assessment of its effects in a cellular environment.

Conclusion

This compound is a well-characterized chemical probe for the tandem tudor domain of SETDB1. Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for elucidating the biological roles of SETDB1 and for the development of novel therapeutic agents targeting this important epigenetic regulator. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this probe in their studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Gene amplification of the histone methyltransferase SETDB1 contributes to human lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. xcessbio.com [xcessbio.com]

- 6. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Exploring the Biological Function of SETDB1 with Small Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET Domain Bifurcated 1 (SETDB1), also known as ESET, is a histone H3 lysine (B10760008) 9 (H3K9) methyltransferase that plays a critical role in epigenetic regulation. By catalyzing the di- and tri-methylation of H3K9, SETDB1 is instrumental in gene silencing and the formation of heterochromatin.[1][2][3][4] This enzymatic activity positions SETDB1 as a key regulator of numerous cellular processes, including cell cycle progression, embryonic development, and immune responses.[1][2][4] Consequently, the dysregulation of SETDB1 has been implicated in a variety of human diseases, most notably cancer, where it often functions as an oncogene by suppressing tumor suppressor genes.[1][2][3] This guide provides a comprehensive technical overview of SETDB1's biological functions and explores the use of small molecules to probe its activity, offering valuable insights for researchers and drug development professionals.

Biological Functions of SETDB1

SETDB1's primary role is to deposit repressive methyl marks on H3K9, leading to chromatin compaction and transcriptional repression.[1][2][3][4] This fundamental activity underlies its involvement in a wide array of physiological and pathological processes:

-

Gene Silencing and Chromatin Remodeling: SETDB1-mediated H3K9 methylation creates binding sites for effector proteins like HP1 (Heterochromatin Protein 1), which further promote chromatin condensation and gene silencing.[1] This mechanism is crucial for the stable repression of gene expression.

-

Cell Cycle and Proliferation: SETDB1 influences cell cycle progression and proliferation by regulating the expression of key cell cycle genes.[1][4]

-

Embryonic Development: SETDB1 is essential for early embryonic development, including processes like X-chromosome inactivation.[1][2]

-

Immune Regulation: It plays a role in the development and function of immune cells.[1]

-

Disease Pathogenesis: Aberrant SETDB1 activity is linked to various cancers, including lung, breast, and melanoma, as well as neurological disorders.[1][2]

Small Molecule Modulators of SETDB1

The exploration of SETDB1's functions and its validation as a therapeutic target have been significantly advanced by the discovery of small molecule modulators. These compounds offer powerful tools to dissect its roles in normal physiology and disease.

Quantitative Data on SETDB1 Small Molecule Modulators

A summary of reported small molecules targeting SETDB1, including their type of modulation and available quantitative data, is presented below.

| Compound Name | Target/Mechanism | Modulation | Quantitative Data | Citations |

| (R,R)-59 | Binds to the tandem tudor domain (TTD) of SETDB1. | Allosteric Activator | Kd = 88 nM | [5][6][7][8] |

| VH01 | Putative peptide-competitive inhibitor. | Inhibitor | KD = 3.26 ± 1.71 μM | [9][10] |

| VH06 | Putative peptide-competitive inhibitor. | Inhibitor | KD = 0.232 ± 0.146 μM | [9][10][11] |

| APQ (5-allyloxy-2-(pyrrolidin-1-yl)quinoline) | Binds to lysine and SAM binding sites. | Inhibitor | IC50 = 65 µM | [9][11][12] |

| Mithramycin A | Downregulates SETDB1 expression. | Indirect Inhibitor | - | [2][13][14][15] |

| Paclitaxel | Downregulates SETDB1 expression in a p53-dependent manner. | Indirect Inhibitor | - | [3][16][17] |

| Piperlongumine | Downregulates SETDB1 expression. | Indirect Inhibitor | - | [13] |

| Arsenic Trioxide | Induces degradation of PML, affecting SETDB1 localization and function. | Indirect Inhibitor | - | [18][19][20] |

| BIX-01294 | G9a HMTase inhibitor, also shows activity against SETDB1. | Non-specific Inhibitor | - | [16] |

| UNC0638 | G9a/GLP inhibitor, used to study H3K9 methylation. | Non-specific Inhibitor | - | [21][22][23][24] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of SETDB1's biological functions. Below are protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. SETDB1 Enzymatic Assay (Chemiluminescent)

This assay measures the methyltransferase activity of SETDB1.

-

Principle: A histone H3 peptide substrate is immobilized on a 96-well plate. Recombinant SETDB1, S-adenosylmethionine (SAM, the methyl donor), and the test compound are added. The methylation of the H3 peptide is detected using a specific antibody against methylated H3K9, followed by a secondary HRP-conjugated antibody and a chemiluminescent substrate.

-

Procedure:

-

Prepare the SETDB1 enzyme, substrate, and co-factor solutions.

-

Add the reaction components to the wells of the coated microplate.

-

Incubate to allow the enzymatic reaction to proceed.

-

Wash the plate to remove unreacted components.

-

Add the primary antibody against the methylated substrate and incubate.

-

Wash, then add the HRP-conjugated secondary antibody and incubate.

-

Wash, then add the chemiluminescent substrate and measure the signal using a luminometer.

-

2. Wound Healing (Scratch) Assay

This assay assesses the effect of SETDB1 modulation on cell migration.[22][24][25][26]

-

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

-

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Replace with fresh media containing the test compound or vehicle control.

-

Image the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a microscope.

-

Quantify the wound closure rate by measuring the change in the width of the scratch over time.

-

3. Transwell Migration and Invasion Assay

This assay quantifies the migratory and invasive potential of cells.[1][11][12][17][27][28]

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Migratory cells move through the pores to the lower side of the membrane. For invasion assays, the membrane is coated with an extracellular matrix (e.g., Matrigel), which cells must degrade to migrate.

-

Procedure:

-

(For invasion assay) Coat the Transwell inserts with Matrigel and allow it to solidify.

-

Resuspend cells in serum-free medium and seed them into the upper chamber.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate for a suitable period (e.g., 24-48 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope to quantify migration/invasion.

-

4. Co-Immunoprecipitation (Co-IP)

This technique is used to identify protein-protein interactions with SETDB1.[7][13]

-

Principle: An antibody specific to a "bait" protein (e.g., SETDB1) is used to pull down the protein from a cell lysate. Any proteins that are bound to the bait protein ("prey") will also be pulled down.

-

Procedure:

-

Lyse cells to release proteins while preserving protein-protein interactions.

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate the lysate with an antibody specific to the bait protein.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

-

In Vivo Models

1. Xenograft Mouse Model

This model is used to study the effect of SETDB1 on tumor growth in a living organism.[6][8][10][14][21][23][29]

-

Principle: Human cancer cells are injected into immunocompromised mice, where they form tumors. The growth of these tumors can be monitored, and the effects of therapeutic agents can be assessed.

-

Procedure:

-

Culture human cancer cells with modified SETDB1 expression (e.g., knockdown or overexpression).

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Monitor the mice for tumor formation.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

2. SETDB1 Knockout Mouse Model

This model is used to study the physiological and developmental roles of SETDB1.[19][20][26][30]

-

Principle: The Setdb1 gene is genetically deleted or conditionally inactivated in mice to study the resulting phenotype.

-

Procedure:

-

Generate mice with a conditional allele of Setdb1 (e.g., loxP sites flanking a critical exon).

-

Cross these mice with a strain expressing Cre recombinase under the control of a tissue-specific or inducible promoter to achieve targeted gene deletion.

-

Analyze the resulting knockout mice for developmental, physiological, and behavioral phenotypes.

-

Isolate tissues and cells for molecular analyses (e.g., Western blotting for SETDB1 protein, analysis of H3K9 methylation levels).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological networks in which SETDB1 participates is essential for a deeper understanding of its function.

SETDB1 in the Wnt Signaling Pathway

SETDB1 has been shown to positively regulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[5][6][10][15][23]

References

- 1. corning.com [corning.com]

- 2. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 3. Wound healing assay | Abcam [abcam.com]

- 4. AKT methylation by SETDB1 promotes AKT kinase activity and oncogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SETDB1-mediated methylation of Akt promotes its K63-linked ubiquitination and activation leading to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 15. Canonical Wnt signalling regulates nuclear export of Setdb1 during skeletal muscle terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Akt methylation by SETDB1 promotes Akt kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 18. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 19. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 20. researchgate.net [researchgate.net]

- 21. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 22. med.virginia.edu [med.virginia.edu]

- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 24. researchgate.net [researchgate.net]

- 25. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]

- 26. Histone methyltransferase SETDB1 safeguards mouse fetal hematopoiesis by suppressing activation of cryptic enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bio.libretexts.org [bio.libretexts.org]

- 28. mdpi.com [mdpi.com]

- 29. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 30. aacrjournals.org [aacrjournals.org]

SETDB1-TTD-IN-1 TFA selectivity profile against other methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET domain bifurcated 1 (SETDB1), a histone lysine (B10760008) methyltransferase, is a key epigenetic regulator involved in gene silencing and the maintenance of chromatin structure. Its overexpression has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. SETDB1-TTD-IN-1 TFA is a potent and selective ligand that targets the tandem tudor domain (TTD) of SETDB1. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental methodologies, and its role within key signaling pathways.

Selectivity Profile of this compound

This compound is a high-affinity ligand for the tandem tudor domain of SETDB1. Its selectivity has been primarily characterized through binding assays against a panel of other tudor domain-containing proteins.

Binding Affinity and Selectivity

This compound demonstrates significant selectivity for the SETDB1-TTD. It binds with a dissociation constant (Kd) of 88 nM.[1][2] Its binding affinity for other tudor domains is considerably lower, indicating a high degree of selectivity. For instance, its affinity for 53BP1 and JMJD2A is in the micromolar range, and it shows no significant activity against 14 other tested tudor domains at concentrations over 100 μM.[1][2]

| Target | Dissociation Constant (Kd) |

| SETDB1-TTD | 88 nM |

| 53BP1 | 4.3 μM |

| JMJD2A | 86 μM |

| 14 Other Tudor Domains | >100 μM |

Table 1: Binding Selectivity of this compound against a Panel of Tudor Domains.

Effect on Methyltransferase Activity

It is important to note that this compound is not an inhibitor of SETDB1's methyltransferase activity. Instead, it has been shown to be a positive allosteric modulator, meaning it increases the enzymatic activity of SETDB1.[1][3]

Currently, a broad selectivity profile detailing the effect of this compound on the enzymatic activity of other methyltransferases is not available in the public domain. Such studies are crucial for a complete understanding of its off-target effects. However, similar compounds have been profiled against large panels of methyltransferases, suggesting a standard methodology exists for such an evaluation.[4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity and binding of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular interactions. It directly determines the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation:

-

The target protein (e.g., purified SETDB1-TTD) and the ligand (this compound) are prepared in an identical, matched buffer to minimize heats of dilution.[6]

-

The protein is typically placed in the sample cell at a concentration of approximately 10 µM, while the ligand is loaded into the syringe at a 10-fold higher concentration (e.g., 100 µM).[7]

-

-

Instrumentation and Setup:

-

An isothermal titration calorimeter is equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.

-

-

Titration:

-

A series of small, precise injections of the ligand into the sample cell are performed.

-

The heat change associated with each injection is measured. The initial injections result in a larger heat change as most of the ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.[7]

-

-

Data Analysis:

-

The raw data, a series of heat spikes, is integrated to determine the heat change per injection.

-

These values are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.[7]

-

Radiometric Methyltransferase Activity Assay

Radiometric assays are a highly sensitive method for measuring the activity of methyltransferases by tracking the transfer of a radiolabeled methyl group.

Methodology:

-

Reaction Mixture Preparation:

-

The reaction is typically carried out in a 96-well plate.

-

Each well contains the methyltransferase enzyme (e.g., SETDB1), its substrate (e.g., a histone H3 peptide), the compound to be tested (this compound), and the methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).[8]

-

-

Reaction Incubation:

-

The reaction is initiated by the addition of the enzyme or substrate.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

-

-

Reaction Termination and Separation:

-

The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a filter paper.

-

Unincorporated [³H]-SAM is separated from the radiolabeled substrate. This is commonly achieved by washing the filter paper, which captures the larger substrate while the smaller [³H]-SAM is washed away.

-

-

Detection and Quantification:

-

A scintillation cocktail is added to the filter paper or the wells of a scintillation plate.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The level of radioactivity is directly proportional to the enzymatic activity of the methyltransferase.

-

Experimental Workflow Visualization

Caption: Workflow for determining the binding and enzymatic selectivity of a compound.

SETDB1 Signaling Pathways

SETDB1 plays a crucial role in several signaling pathways that are fundamental to cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

Wnt/β-catenin Pathway

The Wnt signaling pathway is critical for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is frequently observed in cancer. SETDB1 has been shown to positively regulate the Wnt/β-catenin pathway.[9][10][11] Overexpression of SETDB1 leads to increased nuclear accumulation of β-catenin, a key transcriptional co-activator in this pathway. This, in turn, promotes the expression of Wnt target genes, such as c-MYC and Cyclin D1, driving cell proliferation.[12] In some contexts, SETDB1 can directly methylate β-catenin, further influencing its activity and stability.[13]

Caption: SETDB1 positively regulates Wnt signaling by promoting β-catenin activity.

p53 and Akt Pathways

SETDB1 is also a key regulator of the p53 and Akt signaling pathways, both of which are central to cancer biology.

-

p53 Pathway: The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. SETDB1 can negatively regulate p53. It has been shown to methylate p53, which can lead to its degradation and a reduction in its tumor-suppressive functions.[14] Additionally, SETDB1 can repress the transcription of the p53 gene.[10] By diminishing p53 activity, SETDB1 overexpression can promote cancer cell survival and proliferation.[9][11]

-

Akt Pathway: The PI3K/Akt pathway is a major signaling cascade that promotes cell survival, growth, and proliferation. SETDB1 can directly methylate and activate Akt.[15] This methylation event promotes the phosphorylation and subsequent activation of Akt, leading to the stimulation of downstream pro-survival signals.[15]

Caption: SETDB1 inhibits p53 and activates Akt to promote cell survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent and Selective SETDB1 Covalent Negative Allosteric Modulator Reduces Methyltransferase Activity in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 8. reactionbiology.com [reactionbiology.com]

- 9. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. SETDB1 confers colorectal cancer metastasis by regulation of WNT/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Akt methylation by SETDB1 promotes Akt kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SETDB1-TTD-IN-1 TFA in Cellular Assays

For Research Use Only

Introduction

SETDB1 (SET domain bifurcated 1) is a histone lysine (B10760008) methyltransferase responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), epigenetic marks associated with transcriptional repression. Beyond its role in chromatin modification, SETDB1 also methylates non-histone proteins, thereby influencing key cellular signaling pathways. Aberrant SETDB1 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic development.

SETDB1-TTD-IN-1 TFA is a potent and selective ligand that binds to the tandem tudor domain (TTD) of SETDB1.[1][2] Notably, it acts as a positive allosteric modulator, enhancing the methyltransferase activity of SETDB1.[1][2] This compound serves as a valuable chemical probe to investigate the cellular functions of SETDB1 and to explore the therapeutic potential of modulating its activity.

These application notes provide detailed protocols for utilizing this compound in a range of cellular assays to probe its effects on target engagement, downstream signaling, and cellular phenotypes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, providing a quick reference for experimental design.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Binding Affinity (Kd) | 88 nM | Isothermal Titration Calorimetry (ITC) | Purified Protein | [1][2] |

| Cellular Target Engagement | 2.5 - 40 µM | Cellular Thermal Shift Assay (CETSA) | HEK293T | [1] |

| Effect on Gene Expression | 2.5 - 40 µM (24h) | Gene Expression Profiling | THP-1 | [1] |

I. Cellular Target Engagement

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle relies on the ligand-induced thermal stabilization of the target protein.

-

Cell Culture and Treatment:

-

Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency. For robust detection, transiently transfect cells with a plasmid encoding FLAG-tagged SETDB1-TTD 24 hours prior to the experiment.

-

On the day of the experiment, detach the cells and resuspend them in fresh culture medium at a concentration of 2 x 106 cells/mL.

-

In separate tubes, treat the cell suspension with this compound at various concentrations (e.g., 1, 5, 10, 25, 40 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubate the cells for 1 hour at 37°C in a CO2 incubator.

-

-

Heat Treatment:

-

Aliquot 100 µL of each cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control (room temperature).

-

-

Cell Lysis:

-

Transfer the contents of the PCR tubes to microcentrifuge tubes.

-

Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

-

Western Blot Analysis:

-

Carefully collect the supernatant.

-

Determine the protein concentration of each supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform Western blotting to detect the levels of soluble FLAG-tagged SETDB1-TTD using an anti-FLAG antibody.

-

Binding of this compound is expected to stabilize the SETDB1-TTD protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This is visualized as a shift in the melting curve to the right.

II. Downstream Signaling Pathways

SETDB1 has been shown to influence several signaling pathways, most notably the Akt and Wnt/β-catenin pathways. The following protocols can be used to assess the impact of this compound on these pathways.

A. Akt Pathway Activation (Western Blot)

SETDB1 can methylate Akt, leading to its activation, which is marked by phosphorylation at key residues such as Threonine 308 (Thr308) and Serine 473 (Ser473).

-

Cell Culture and Treatment:

-

Seed HEK293T or another suitable cell line in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-16 hours before treatment.

-

Treat the cells with this compound at desired concentrations (e.g., 1, 5, 10, 25 µM) or vehicle for 4-6 hours.

-

Stimulate the cells with a growth factor such as insulin (B600854) (100 nM) or IGF-1 (50 ng/mL) for 15-30 minutes to induce Akt phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Thr308 or Ser473) and total Akt (typically 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

An increase in the ratio of phospho-Akt to total Akt in cells treated with this compound compared to the vehicle control would indicate an enhancement of Akt pathway activation.

B. Wnt/β-catenin Pathway Activity (Luciferase Reporter Assay)

SETDB1 can positively regulate the Wnt/β-catenin signaling pathway. The TOP/FOPflash reporter assay is a standard method to quantify the activity of this pathway.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

When cells reach 70-80% confluency, co-transfect them with either the TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated, inactive binding sites) reporter plasmid, along with a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.

-

-

Compound Treatment and Pathway Activation:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle.

-

To activate the Wnt pathway, treat the cells with a Wnt agonist such as Wnt3a conditioned medium or CHIR99021 (a GSK3β inhibitor).

-

-

Luciferase Assay:

-

After 18-24 hours of treatment, lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the TOPflash and FOPflash firefly luciferase readings to the Renilla luciferase readings. The ratio of normalized TOPflash to FOPflash activity represents the Wnt pathway-specific transcriptional activation. An increase in this ratio in the presence of this compound would suggest a positive modulation of the Wnt pathway.

III. Cellular Phenotypes

A. Cell Proliferation Assay (Crystal Violet Staining)

Given the role of the Akt and Wnt pathways in cell growth, assessing the effect of this compound on cell proliferation is a key phenotypic readout.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., a cancer cell line with known SETDB1 expression) in a 96-well plate at an appropriate density to ensure they do not reach full confluency during the experiment.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C.

-

-

Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 10% formalin or 100% methanol (B129727) for 15 minutes at room temperature.

-

Remove the fixative and allow the plate to dry completely.

-

Add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Gently wash the plate with water to remove excess stain and allow it to air dry.

-

-

Quantification:

-

Solubilize the stain by adding 10% acetic acid or methanol to each well.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable, adherent cells. An increase in absorbance in treated wells compared to control wells would indicate that this compound promotes cell proliferation.

References

Application Notes and Protocols for SETDB1-TTD-IN-1 TFA In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

SETDB1 (SET Domain Bifurcated Histone Lysine (B10760008) Methyltransferase 1), also known as KMT1E, is a histone methyltransferase crucial for the methylation of histone H3 on lysine 9 (H3K9), a mark primarily associated with gene silencing.[1][2][3] Beyond its role in chromatin regulation, SETDB1 also methylates non-histone proteins, thereby influencing a variety of signaling pathways implicated in cancer and other diseases.[1][2] SETDB1-TTD-IN-1 TFA is a potent and selective ligand for the tandem tudor domain (TTD) of SETDB1.[4][5][6] Unlike an inhibitor, this compound functions as an allosteric activator, increasing the methyltransferase activity of SETDB1.[4][5][6] These application notes provide detailed protocols for the in vitro use of this compound to investigate its effects on SETDB1 target engagement, enzymatic activity, and downstream cellular processes.

Compound Information and Quantitative Data

This compound is a valuable tool for elucidating the biological functions of the SETDB1 TTD and the consequences of enhanced SETDB1 methyltransferase activity. Below is a summary of its key quantitative data.

| Parameter | Value | Cell Lines/System | Reference |

| Binding Affinity (Kd) | 88 nM | In vitro (SETDB1-TTD) | [4][5][6] |

| Effective Concentration | 2.5 - 40 µM | HEK293T cells (protein stabilization) | [4][5][6] |

| Effective Concentration | 2.5 - 40 µM | THP-1 cells (gene expression changes) | [4][5][6] |

| Off-Target Activity (Kd) | 53BP1: 4.3 µM, JMJD2A: 86 µM | In vitro | [4][6] |

Signaling Pathways and Experimental Workflow

SETDB1 is a critical regulator of multiple signaling pathways central to cancer biology. Understanding these pathways is essential for contextualizing the effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. SETDB1 fuels the lung cancer phenotype by modulating epigenome, 3D genome organization and chromatin mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for SETDB1-TTD-IN-1 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

SETDB1 (SET Domain Bifurcated 1) is a histone lysine (B10760008) methyltransferase that plays a critical role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3). Overexpression of SETDB1 is implicated in the progression of numerous cancers, where it facilitates the silencing of tumor suppressor genes and promotes cell proliferation and survival. Consequently, SETDB1 has emerged as a promising therapeutic target in oncology.

SETDB1-TTD-IN-1 TFA, also referred to as (R,R)-59, is a potent and selective small molecule ligand that targets the Tandem Tudor Domain (TTD) of SETDB1.[1][2][3] Unlike an inhibitor, this compound is a unique chemical probe that acts as a positive allosteric modulator . By binding to the TTD, it enhances the methyltransferase activity of SETDB1.[1][2][4] This makes it a valuable tool for elucidating the downstream consequences of SETDB1 activation and for studying the functional role of the TTD in regulating SETDB1's catalytic function.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in both in vitro and conceptual in vivo studies.

Mechanism of Action

This compound is an endogenous binder competitive ligand that selectively binds to the SETDB1 Tandem Tudor Domain with high affinity.[1][2][3] The TTD is a "reader" domain that typically recognizes specific histone marks, guiding the enzyme's localization and activity.

Recent studies have revealed that the binding of SETDB1-TTD-IN-1 to the TTD induces a conformational change in the SETDB1 protein, leading to an enhancement of its catalytic activity. This has been specifically demonstrated through the increased methylation of non-histone substrates, such as Akt1.[5] The subsequent phosphorylation and activation of Akt, a key node in cell survival and proliferation pathways, suggests that this compound can be used to study the gain-of-function effects of SETDB1 activity in various cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SETDB1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SETDB1-TTD-IN-1 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SETDB1-TTD-IN-1 TFA, a potent and selective ligand for the tandem tudor domain (TTD) of SET domain bifurcated protein 1 (SETDB1), in cell culture experiments. SETDB1 is a histone methyltransferase implicated in various cellular processes and diseases, making it a key target for therapeutic development.

Introduction to this compound

This compound is a competitive inhibitor of the SETDB1 tandem tudor domain (TTD), with a binding affinity (Kd) of 88 nM.[1] Paradoxically, while it binds to the TTD, it has been shown to increase the methyltransferase activity of SETDB1.[1][2] This compound has been utilized in cell lines such as HEK293T and the human acute monocytic leukemia cell line, THP-1, at effective concentrations ranging from 2.5 to 40 µM.[1][2] In THP-1 cells, treatment with this compound for 24 hours significantly altered the expression of 72 genes.[1][2]

Mechanism of Action and Signaling Pathway

SETDB1 is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[3][4] It plays a crucial role in gene silencing and is involved in several key signaling pathways.

SETDB1 Signaling Pathway:

SETDB1 is recruited to specific genomic loci through its interaction with various proteins, including KRAB-zinc finger proteins (KRAB-ZFPs) and the corepressor KAP1 (also known as TRIM28).[3][5] Once recruited, SETDB1 methylates H3K9, leading to the recruitment of heterochromatin protein 1 (HP1) and subsequent gene silencing.

Beyond its role in histone methylation, SETDB1 can also methylate non-histone proteins, thereby influencing other signaling pathways. For instance, SETDB1 can methylate and activate Akt, a key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][6][7] Additionally, SETDB1 has been shown to regulate the Wnt signaling pathway.[8]

Caption: SETDB1 signaling pathway and the action of this compound.

Quantitative Data Summary

| Parameter | Value | Cell Line(s) | Reference(s) |

| Binding Affinity (Kd) | 88 nM | - | [1] |

| Effective Concentration | 2.5 - 40 µM | HEK293T, THP-1 | [1][2] |

| Effect on Gene Expression | Significantly affects 72 genes | THP-1 | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

For a 10 mM stock, dissolve 5.84 mg of this compound (assuming a molecular weight of 583.6 g/mol for the TFA salt) in 1 mL of DMSO.

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Culture and Treatment

Materials:

-

HEK293T or THP-1 cells

-

Appropriate cell culture medium (e.g., DMEM for HEK293T, RPMI-1640 for THP-1)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

Protocol:

-

Culture cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare working concentrations of this compound by diluting the 10 mM stock solution in fresh culture medium. A final DMSO concentration of ≤0.1% is recommended to minimize solvent toxicity.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

Caption: General workflow for cell treatment with this compound.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells treated with a range of this compound concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 40 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Materials:

-

Cell lysates from treated and control cells

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SETDB1, anti-H3K9me3, anti-Akt, anti-p-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells and determine the protein concentration of the lysates.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions for primary antibodies are typically between 1:500 and 1:2000, but should be optimized for each antibody.[9][10]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10000 dilution) for 1 hour at room temperature.[9]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like GAPDH or β-actin to normalize the protein levels.